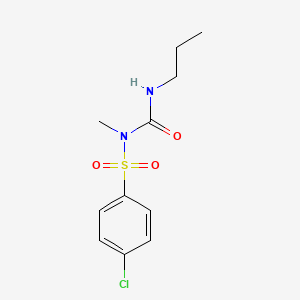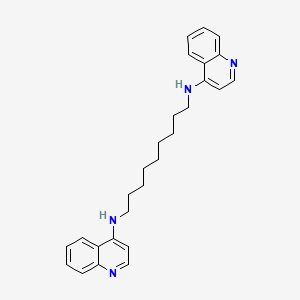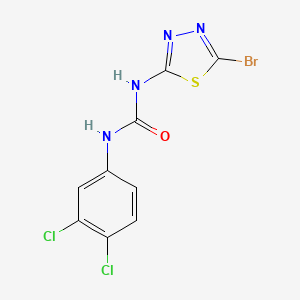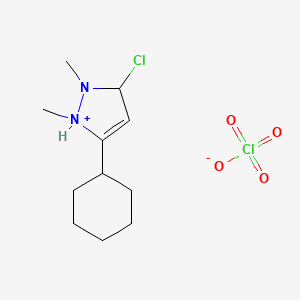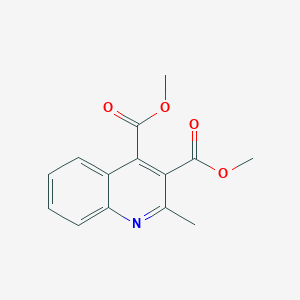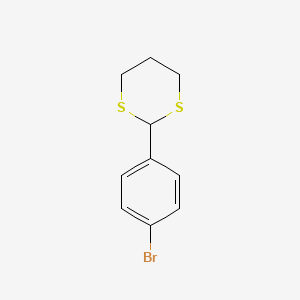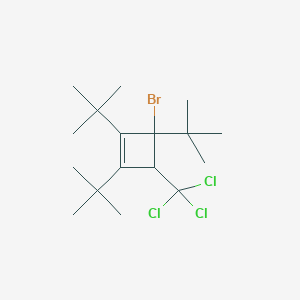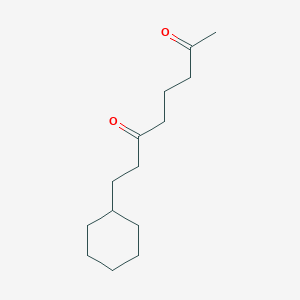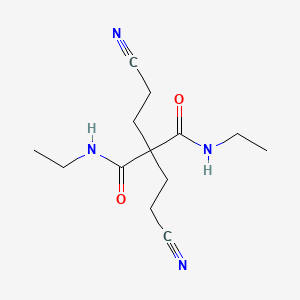
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide is an organic compound with the molecular formula C13H18N2O4. It is known for its unique structure, which includes two cyanoethyl groups and two diethyl groups attached to a propanediamide backbone. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. This reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and reduce costs. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, where acrylonitrile is added to carry out the cyanoethylation reaction. The product is then separated and purified using techniques such as distillation and rectification .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyanoethyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in nucleophilic addition reactions, while the diethyl groups provide stability and solubility. The compound’s reactivity allows it to modify biological molecules and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A related compound with similar reactivity but lacking the cyanoethyl groups.
Dimethyl malonate: Another similar compound with methyl groups instead of ethyl groups.
Diethyl 2-(2-cyanoethyl)-malonate: A closely related compound with a similar structure and reactivity.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-diethylpropanediamide is unique due to the presence of both cyanoethyl and diethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are required.
Propriétés
Numéro CAS |
59709-14-7 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-diethylpropanediamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-16-11(18)13(7-5-9-14,8-6-10-15)12(19)17-4-2/h3-8H2,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
XNUCGJAYOGFJBG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(CCC#N)(CCC#N)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
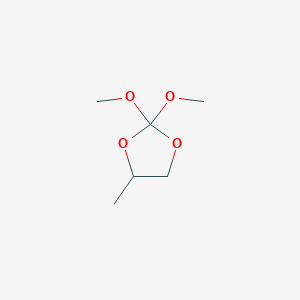
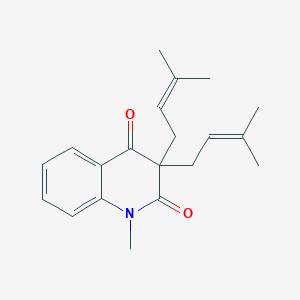
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)

